molecular formula C10H19N B094333 3-Azaspiro[5.5]undecane CAS No. 180-44-9

3-Azaspiro[5.5]undecane

Cat. No.: B094333
CAS No.: 180-44-9
M. Wt: 153.26 g/mol
InChI Key: LIZKZVQBLDHKCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azaspiro[5.5]undecane typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of potassium hydroxide or sodium ethylate in ethanol. This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can be further reacted with primary amines and formaldehyde to form various derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Aminomethylation: Primary amines and formaldehyde in boiling ethanol.

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can have different functional groups attached to the spirocyclic framework.

Comparison with Similar Compounds

Uniqueness: 3-Azaspiro[5.5]undecane is unique due to its nitrogen-containing spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promising results in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZKZVQBLDHKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347214
Record name 3-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-01-5, 180-44-9
Record name 3-Azaspiro(5.5)undecane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azaspiro[5.5]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been reported for 3-azaspiro[5.5]undecane derivatives?

A1: this compound derivatives have shown promising biological activities, including antitumor [, ], antiarthritic [], and immunosuppressive activity []. Some derivatives have also been identified as glycoprotein IIb-IIIa antagonists [], suggesting potential applications in preventing blood clot formation. Additionally, certain derivatives exhibit anticonvulsant properties, with some showing activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures [].

Q2: What is the structure-activity relationship (SAR) observed for antiarthritic and immunosuppressive activity in this compound derivatives?

A2: Research indicates that silicon and carbon analogs of the germanium-containing Spirogermanium (an antiarthritic and immunosuppressive agent) retain significant antiarthritic and immunosuppressive activity []. Notably, the 8,8-dipropyl (carbon) analog exhibited particularly high activity. Further studies on 8,8-dipropyl analogs with varying amine substituents revealed that many maintained comparable activity levels, suggesting a link between these structural features and the observed pharmacological effects [].

Q3: How do this compound derivatives interact with their biological targets?

A3: While specific interaction mechanisms vary depending on the target and derivative structure, one study focusing on glycoprotein IIb-IIIa antagonists revealed that potent this compound-based inhibitors acted as non-peptide RGD mimics []. These molecules likely exert their inhibitory effect by competing with natural ligands for binding to the glycoprotein IIb-IIIa receptor, preventing platelet aggregation.

Q4: What synthetic routes are commonly employed for preparing this compound derivatives?

A5: Various synthetic approaches have been reported for constructing the this compound framework. One method involves reacting 3-oxaspiro[5.5]undecane-2.4-dione with diverse amino compounds to yield N-substituted this compound-2,4-diones []. Other strategies include utilizing 4,4-dimethylcyclohexanone as a starting material for synthesizing specific derivatives, such as N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane []. Additionally, iron-mediated diastereoselective spiroannulations of arylamines offer a route to either 1-aza- or 3-azaspiro(5.5)undecanes, depending on the reaction conditions [].

Q5: Are there any reported crystal structures for this compound derivatives?

A6: Yes, the crystal structure of 3-Azaspiro­[5.5]undecane-2,4-dione has been determined []. The study revealed that the cyclohexane ring adopts a chair conformation, while the piperidine ring exists in an envelope conformation. Furthermore, the crystal packing is stabilized by hydrogen-bonded dimers formed through N—H⋯O interactions and van der Waals forces [].

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